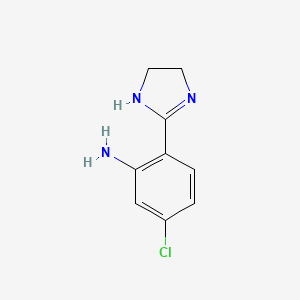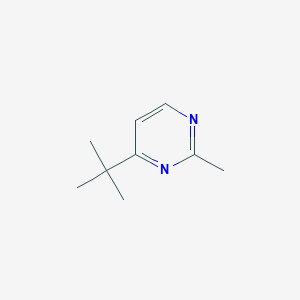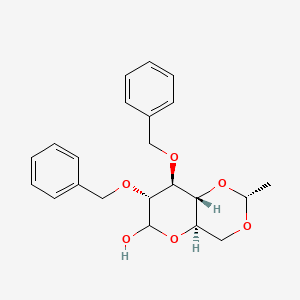![molecular formula C10H11ClN2O B11770215 7-Chloro-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B11770215.png)
7-Chloro-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-氯-3-甲基-4,5-二氢-1H-苯并[b][1,4]二氮杂卓-2(3H)-酮是一种属于苯并二氮杂卓家族的杂环化合物。苯并二氮杂卓以其广泛的药理活性而闻名,包括抗焦虑、镇静、肌肉松弛和抗惊厥特性。
准备方法
合成路线和反应条件
7-氯-3-甲基-4,5-二氢-1H-苯并[b][1,4]二氮杂卓-2(3H)-酮的合成通常涉及在受控条件下对合适的先驱体进行环化。一种常见的方法是将 2-氨基-5-氯苯基苯酮与甲胺在合适催化剂的存在下反应。该反应在乙醇或甲醇等有机溶剂中进行,并将混合物加热至回流数小时。反应完成后,通过过滤分离产物并通过重结晶纯化。
工业生产方法
在工业环境中,该化合物的生产可能涉及更有效和可扩展的方法。连续流动反应器和自动化合成平台可用于优化反应条件并提高产率。使用高效液相色谱 (HPLC) 等先进的纯化技术可确保生产出适合进一步应用的高纯度化合物。
化学反应分析
反应类型
7-氯-3-甲基-4,5-二氢-1H-苯并[b][1,4]二氮杂卓-2(3H)-酮会发生多种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或间氯过氧苯甲酸等氧化剂氧化以形成相应的 N-氧化物。
还原: 还原反应可以使用氢化铝锂或硼氢化钠等还原剂将该化合物转化为其还原形式。
取代: 卤素取代反应可以使用胺或硫醇等亲核试剂在氯位置发生。
常用试剂和条件
氧化: 过氧化氢,间氯过氧苯甲酸;反应条件通常包括温和温度和有机溶剂。
还原: 氢化铝锂,硼氢化钠;反应通常在无水条件下进行。
取代: 胺,硫醇;反应可能需要碱的存在和升高的温度。
形成的主要产物
氧化: 形成 N-氧化物。
还原: 形成还原的苯并二氮杂卓衍生物。
取代: 形成具有各种官能团的取代苯并二氮杂卓衍生物。
科学研究应用
7-氯-3-甲基-4,5-二氢-1H-苯并[b][1,4]二氮杂卓-2(3H)-酮在科学研究中有多种应用:
化学: 用作合成更复杂苯并二氮杂卓衍生物的构建块。
生物学: 研究其与生物大分子相互作用的潜力及其对细胞过程的影响。
医药: 研究其药理特性,包括潜在的抗焦虑和抗惊厥活性。
工业: 用于开发新材料和化学工艺。
作用机制
7-氯-3-甲基-4,5-二氢-1H-苯并[b][1,4]二氮杂卓-2(3H)-酮的作用机制涉及其与中枢神经系统中的 γ-氨基丁酸 (GABA) 受体的相互作用。通过与 GABA 受体结合,该化合物增强了 GABA 的抑制作用,导致神经元抑制增强和镇静作用。这种机制与其他已知调节 GABA 能神经传递的苯并二氮杂卓类似。
相似化合物的比较
类似化合物
地西泮: 一种广泛使用的苯并二氮杂卓,具有抗焦虑和抗惊厥特性。
劳拉西泮: 以其强烈的抗焦虑和镇静作用而闻名。
氯硝西泮: 主要用于其抗惊厥特性。
独特性
7-氯-3-甲基-4,5-二氢-1H-苯并[b][1,4]二氮杂卓-2(3H)-酮因其特定的取代模式和与生物靶标的潜在选择性相互作用而具有独特性。其独特的化学结构允许探索新的药理活性以及在各个研究领域的应用。
属性
分子式 |
C10H11ClN2O |
|---|---|
分子量 |
210.66 g/mol |
IUPAC 名称 |
7-chloro-3-methyl-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C10H11ClN2O/c1-6-5-12-9-4-7(11)2-3-8(9)13-10(6)14/h2-4,6,12H,5H2,1H3,(H,13,14) |
InChI 键 |
VADAGHNPRJBAGR-UHFFFAOYSA-N |
规范 SMILES |
CC1CNC2=C(C=CC(=C2)Cl)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone](/img/structure/B11770153.png)








